molecular formula C16H17N5O4S B2525298 2-oxo-N-(4-(3-oxo-3-(3-oxopiperazin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1091385-33-9

2-oxo-N-(4-(3-oxo-3-(3-oxopiperazin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2525298
CAS No.: 1091385-33-9
M. Wt: 375.4
InChI Key: PEDHDPAAZGGAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(4-(3-oxo-3-(3-oxopiperazin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Cardiotonic Agents : Research on the synthesis of 2-phenylthiazolidine derivatives, including modifications of the thiazolidine moiety, has been explored for their cardiotonic activity. These studies aim to develop compounds with positive inotropic activity, demonstrating a potential application in cardiac therapeutics (Nate et al., 1987).

  • Antimicrobial and Antifungal Activities : The synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties has been investigated for their biological activities. These compounds have shown varying degrees of antimicrobial activity against test microorganisms, indicating their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Insecticidal Activity : Dihydropiperazine neonicotinoid compounds have been synthesized and evaluated for their insecticidal activity. The research highlights the potential of these compounds as bioisosteric replacements for existing neonicotinoid compounds, offering new avenues for pest control strategies (Samaritoni et al., 2003).

  • Anticancer and Anti-Lipoxygenase Agents : A study on the synthesis of novel pyrazolopyrimidines derivatives explored their anticancer and anti-5-lipoxygenase agents. These compounds have been tested for cytotoxic activities against cancer cell lines and for their ability to inhibit 5-lipoxygenase, suggesting their therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).

  • Antimicrobial Peptides : Research into the synthesis of new amino acids and peptides containing thiazole and oxazole moieties has shown moderate antibacterial activity against various bacteria and fungi. These findings support the development of novel antimicrobial peptides for therapeutic applications (Stanchev et al., 1999).

Properties

IUPAC Name

2-oxo-N-[4-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c22-12-8-21(7-6-17-12)13(23)4-3-10-9-26-16(19-10)20-15(25)11-2-1-5-18-14(11)24/h1-2,5,9H,3-4,6-8H2,(H,17,22)(H,18,24)(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHDPAAZGGAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.